![molecular formula C43H40N6O6 B1235152 (3S,3'S,4'R,6'S,8'R,8'aR)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[oxo-[4-(2-pyrimidinyl)-1-piperazinyl]methyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1235152.png)
(3S,3'S,4'R,6'S,8'R,8'aR)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[oxo-[4-(2-pyrimidinyl)-1-piperazinyl]methyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione
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Overview
Description
(3S,3'S,4'R,6'S,8'R,8'aR)-6'-[2-(2-hydroxyethoxy)phenyl]-8'-[oxo-[4-(2-pyrimidinyl)-1-piperazinyl]methyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione is a stilbenoid.
Scientific Research Applications
Synthesis and Structural Studies
- The compound is involved in reactions like spiro heterocyclization and has been studied for its role in forming various heterocyclic structures. For instance, its reactions with N-alkylanilines and tetrahydroquinoline have been explored, leading to the formation of compounds with potential biological activity, as evidenced in studies by Tutynina et al. (2014) and Racheva et al. (2007) (Tutynina et al., 2014); (Racheva et al., 2007).
Cytostatic Activities
- Novel compounds based on the spiro[indole-3,5′-isoxazolidin]-2(1H)-one structure, structurally related to the specified compound, were synthesized and showed significant cytostatic activity on cancer cell lines, indicating potential applications in cancer research and therapy (Yong et al., 2007).
Antimicrobial Activity
- Some derivatives of this compound class have been synthesized using microwave-assisted methods and showed promising antimicrobial activities. This suggests the potential use of these compounds in developing new antimicrobial agents (Shorey et al., 2010).
Anti-Influenza Activity
- Derivatives of similar heterocyclic compounds isolated from endophytic actinomycetes showed activity against the influenza A virus, suggesting that the specified compound might have applications in antiviral drug development (Wang et al., 2014).
properties
Molecular Formula |
C43H40N6O6 |
---|---|
Molecular Weight |
736.8 g/mol |
IUPAC Name |
(3S,3'S,4'R,6'S,8'R,8'aR)-6'-[2-(2-hydroxyethoxy)phenyl]-3',4'-diphenyl-8'-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione |
InChI |
InChI=1S/C43H40N6O6/c50-26-27-54-33-19-10-7-16-30(33)38-43(31-17-8-9-18-32(31)46-41(43)53)34(39(51)47-22-24-48(25-23-47)42-44-20-11-21-45-42)36-40(52)55-37(29-14-5-2-6-15-29)35(49(36)38)28-12-3-1-4-13-28/h1-21,34-38,50H,22-27H2,(H,46,53)/t34-,35-,36-,37+,38+,43-/m1/s1 |
InChI Key |
SEAZVQTXRQGRFP-OKZLZZNTSA-N |
Isomeric SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)[C@H]3[C@@H]4C(=O)O[C@H]([C@H](N4[C@H]([C@@]35C6=CC=CC=C6NC5=O)C7=CC=CC=C7OCCO)C8=CC=CC=C8)C9=CC=CC=C9 |
SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3C4C(=O)OC(C(N4C(C35C6=CC=CC=C6NC5=O)C7=CC=CC=C7OCCO)C8=CC=CC=C8)C9=CC=CC=C9 |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3C4C(=O)OC(C(N4C(C35C6=CC=CC=C6NC5=O)C7=CC=CC=C7OCCO)C8=CC=CC=C8)C9=CC=CC=C9 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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